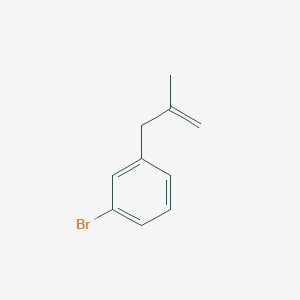

3-(3-Bromophenyl)-2-methyl-1-propene

Description

Contextualization of Substituted Propenes in Contemporary Organic Synthesis Research

Substituted propenes are a class of unsaturated hydrocarbons that serve as versatile building blocks in organic synthesis. The presence of a carbon-carbon double bond (C=C) imparts significant reactivity, making them amenable to a wide array of chemical transformations. ncert.nic.in The general structure of a propene molecule consists of a three-carbon chain, and when substituents are present, it gives rise to a diverse family of compounds with tailored properties.

These molecules are crucial starting materials for synthesizing a wide range of organic compounds. ncert.nic.in For instance, they readily undergo addition reactions, where atoms are added across the double bond, to form saturated compounds like haloalkanes. They are also key precursors in polymerization reactions and are pivotal in the synthesis of more complex molecules, including many natural products and pharmaceuticals. nih.govacs.org

Specifically, the 2-methyl-1-propene (isobutylene) substructure, as seen in the target molecule, introduces specific steric and electronic effects. The methyl group can influence the regioselectivity and stereoselectivity of reactions at the double bond. Recent advancements have highlighted the hydroformylation of sterically hindered alkenes, including trisubstituted propenes, to produce valuable aldehydes that are prevalent in pharmaceuticals and industrial intermediates. acs.org This demonstrates the ongoing interest in developing new methods to functionalize these important structural motifs.

Academic Significance of Bromophenyl Moieties in Synthetic Methodologies and Reactivity Studies

The bromophenyl moiety, an aromatic ring substituted with a bromine atom, is of paramount importance in synthetic organic chemistry. Aryl halides, including aryl bromides, are fundamental precursors for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov The bromine atom is an excellent leaving group in various reactions, which facilitates its displacement. fiveable.me

Perhaps the most significant role of aryl bromides is as electrophilic partners in transition-metal-catalyzed cross-coupling reactions. wikipedia.org Seminal reactions such as the Suzuki-Miyaura, Heck, Negishi, and Buchwald-Hartwig couplings heavily rely on aryl halides to construct complex molecular architectures from simpler precursors. acs.orgnumberanalytics.com These methods have revolutionized modern organic synthesis, particularly in the pharmaceutical industry for drug discovery and development. nih.gov

The palladium-catalyzed coupling of aryl bromides with a vast range of nucleophiles (organoboron, organozinc, amines, etc.) allows for the modular and efficient synthesis of biaryls, aryl-alkenes, and anilines, which are common scaffolds in medicinal chemistry. nih.govresearchgate.netnih.gov The position of the bromine atom on the phenyl ring—in this case, at the meta- (3-) position—influences the electronic properties of the ring and the steric environment around the reaction center, thereby affecting reaction kinetics and product distribution.

Overview of Current Research Gaps and Emerging Frontiers Pertaining to 3-(3-Bromophenyl)-2-methyl-1-propene

Despite the individual importance of its constituent parts, a comprehensive survey of the scientific literature reveals a significant research gap specifically concerning 3-(3-Bromophenyl)-2-methyl-1-propene. There is a notable absence of dedicated studies detailing its synthesis, characterization, or reactivity. This lack of focused research presents a clear opportunity for new avenues of investigation.

The emerging frontiers for this compound can be logically extrapolated from the known chemistry of its functional groups:

Synthetic Methodologies: An immediate research frontier is the development of efficient and stereoselective synthetic routes to 3-(3-Bromophenyl)-2-methyl-1-propene. This could involve Wittig-type reactions, or transition-metal-catalyzed coupling reactions between a suitable propene precursor and a 3-bromophenyl-containing reagent.

Reactivity Studies: The molecule is bifunctional, possessing both a reactive alkene and an aryl bromide. This duality invites a host of reactivity studies. The propene moiety could be a substrate for various addition reactions, oxidations, or polymerizations. Concurrently, the bromophenyl group is an ideal handle for palladium-catalyzed cross-coupling reactions. Research could explore the selective functionalization of one group while preserving the other, or developing one-pot reactions that engage both reactive sites to build molecular complexity rapidly.

Applications in Materials and Medicinal Chemistry: Given that substituted styrenes and biaryls are core components of many functional materials and bioactive molecules, 3-(3-Bromophenyl)-2-methyl-1-propene could serve as a valuable intermediate. mdpi.comresearchgate.net Future research could focus on synthesizing derivatives via cross-coupling and evaluating their properties for applications in areas such as liquid crystals, organic light-emitting diodes (OLEDs), or as novel scaffolds for drug discovery programs.

The table below presents data on compounds structurally related to the components of 3-(3-Bromophenyl)-2-methyl-1-propene, illustrating the types of research conducted on similar molecules.

Data on Related Chemical Compounds

| Compound Name | CAS Number | Key Research Finding/Application |

|---|---|---|

| 2-Methyl-1-phenylpropene | 768-49-0 | Studied as a product of alcohol dehydration reactions. chemicalbook.com |

| 3,3-bis(trimethylsilyl)-2-methyl-1-propene | Not specified | Investigated in Lewis acid-catalyzed allylation reactions. nih.gov |

| 3-Aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts | Not specified | Used as highly reactive dienophiles in Diels-Alder reactions. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRIYOZJCOYHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641102 | |

| Record name | 1-Bromo-3-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371754-81-3 | |

| Record name | 1-Bromo-3-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 3 3 Bromophenyl 2 Methyl 1 Propene

Retrosynthetic Analysis and Identification of Key Precursors for 3-(3-Bromophenyl)-2-methyl-1-propene

Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify simple, commercially available starting materials. For 3-(3-Bromophenyl)-2-methyl-1-propene, two primary disconnection strategies are considered, focusing on the formation of the aryl-alkene C-C single bond or the alkene C=C double bond.

Strategy A: Aryl-Alkyl C-C Bond Disconnection: This approach involves cleaving the bond between the bromophenyl ring and the 2-methylpropyl group. This disconnection points to a nucleophilic 3-bromophenyl synthon and an electrophilic 2-methyl-1-propene (isobutenyl) synthon. The corresponding chemical reagents would be a 3-bromophenyl organometallic species, such as a Grignard reagent (3-bromophenylmagnesium bromide), and an isobutenyl halide, like 3-bromo-2-methyl-1-propene (methallyl bromide). This strategy is central to Grignard-based alkylations and palladium-catalyzed cross-coupling reactions.

Strategy B: Olefin C=C Bond Disconnection: This strategy breaks the double bond of the propene unit, a classic approach for olefination reactions. This disconnection leads to a carbonyl precursor and a phosphorus-stabilized carbanion. Two pathways are viable:

Path B1: Disconnection leads to a (3-bromobenzyl) synthon and an acetone (B3395972) synthon. The practical precursors are a (3-bromobenzyl)phosphonium salt or a (3-bromobenzyl)phosphonate ester, which would react with acetone.

Path B2: An alternative disconnection suggests 3-bromobenzaldehyde (B42254) as the carbonyl precursor and an isopropylidene synthon, realized as an isopropyl-stabilized phosphorus ylide.

These analyses identify the following key precursors: 3-bromobenzyl bromide, 3-bromobenzaldehyde, 3-bromophenyl bromide, 3-bromo-2-methyl-1-propene, and acetone as fundamental starting materials for the various synthetic routes.

Classical and Modern Synthetic Routes to 3-(3-Bromophenyl)-2-methyl-1-propene

Based on the retrosynthetic analysis, several robust synthetic routes can be devised to construct the target molecule.

The Grignard reaction is a powerful tool for C-C bond formation. mnstate.edulibretexts.org The synthesis of 3-(3-Bromophenyl)-2-methyl-1-propene can be achieved via the coupling of an aryl Grignard reagent with an allyl halide.

First, 3-bromophenylmagnesium bromide is prepared from 3-bromobenzene and magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). openstax.org The resulting Grignard reagent is then reacted with 3-bromo-2-methyl-1-propene. This is an SN2-type reaction where the nucleophilic carbon of the Grignard reagent displaces the bromide from the allylic substrate. To favor direct coupling and suppress side reactions, a catalyst like copper(I) iodide or iron(III) salts may be employed. numberanalytics.com

Reaction Scheme:

Formation of Grignard Reagent: 3-Br-C₆H₄Br + Mg → 3-Br-C₆H₄MgBr

Coupling Reaction: 3-Br-C₆H₄MgBr + BrCH₂C(CH₃)=CH₂ → 3-(3-Bromophenyl)-2-methyl-1-propene + MgBr₂

Olefination reactions provide a direct method for forming the C=C double bond. libretexts.org

The Wittig reaction utilizes a phosphorus ylide, which is typically generated in situ from a phosphonium (B103445) salt and a strong base. wikipedia.orgmasterorganicchemistry.com For this synthesis, (3-bromobenzyl)triphenylphosphonium bromide is first prepared by reacting 3-bromobenzyl bromide with triphenylphosphine (B44618). This salt is then deprotonated using a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) to form the corresponding ylide. numberanalytics.com Subsequent reaction with acetone yields the desired alkene, 3-(3-Bromophenyl)-2-methyl-1-propene, along with triphenylphosphine oxide as a byproduct. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.orgyoutube.com This approach offers significant advantages, including the use of milder bases and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification. wikipedia.org The synthesis starts with the preparation of diethyl (3-bromobenzyl)phosphonate via the Michaelis-Arbuzov reaction between 3-bromobenzyl bromide and triethyl phosphite. The phosphonate (B1237965) is then deprotonated with a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the nucleophilic carbanion, which reacts with acetone to afford the target alkene with high efficiency. nrochemistry.comorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming C-C bonds. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organohalide. organic-chemistry.orgnih.govillinois.edu

In this context, 3-bromophenylboronic acid can be coupled with an allyl partner such as 3-bromo-2-methyl-1-propene. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., triphenylphosphine, SPhos, or XPhos). researchgate.net A base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid for transmetalation to the palladium center. organic-chemistry.org

Alternatively, a Heck reaction could be envisioned between 1,3-dibromobenzene (B47543) and isobutylene. The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgmdpi.com This would involve the selective reaction at one of the C-Br bonds, which can be controlled by reaction conditions. However, achieving mono-alkenylation without side products can be challenging.

Other organometallic cross-coupling reactions can also be applied. The Stille coupling utilizes an organotin reagent, such as (3-bromophenyl)trimethylstannane, reacting with 3-bromo-2-methyl-1-propene in the presence of a palladium catalyst. While effective, the toxicity of organotin compounds is a significant drawback.

The Negishi coupling employs an organozinc reagent, which can be prepared from 3-bromophenylmagnesium bromide and zinc chloride. This organozinc species is then coupled with 3-bromo-2-methyl-1-propene using a palladium or nickel catalyst. Organozinc reagents are often more reactive than their organoboron counterparts, allowing for milder reaction conditions.

Optimization of Reaction Conditions, Solvent Systems, and Catalyst Loadings for Enhanced Yields and Purity

Optimizing reaction parameters is crucial for maximizing yield, purity, and process efficiency. researchgate.net

For Grignard reactions , the most critical factor is the strict exclusion of moisture and protic solvents, which requires flame-dried glassware and anhydrous reagents. mnstate.edunumberanalytics.com The choice of solvent (typically THF or diethyl ether) can influence reagent solubility and reactivity. numberanalytics.com Temperature control is also important; while Grignard formation may require heating for initiation, the subsequent coupling step is often performed at lower temperatures to minimize side reactions. numberanalytics.com

In Wittig and HWE reactions , the choice of base, solvent, and temperature significantly impacts the yield. numberanalytics.comresearchgate.net For non-stabilized Wittig ylides, strong bases like n-BuLi are necessary, whereas HWE reactions can proceed with weaker bases like NaH or KOtBu. numberanalytics.comnrochemistry.com The solvent can affect the solubility of the intermediates and the reaction rate. numberanalytics.com THF is a common choice for both reactions.

For palladium-catalyzed cross-coupling reactions , optimization involves screening the catalyst system (palladium precursor and ligand), base, solvent, and temperature. researchgate.net The ligand plays a vital role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands often improve catalytic activity for challenging substrates like aryl bromides. rsc.org The choice of base and solvent is interdependent; common combinations include potassium carbonate in aqueous dioxane or potassium phosphate in toluene. arkat-usa.org Reducing the catalyst loading is a key goal for process greenness and cost-effectiveness, which can be achieved with highly active catalyst systems. researchgate.net

Below is a table summarizing key optimization parameters for the primary synthetic routes discussed.

| Synthetic Route | Parameter | Common Options/Conditions | Goal of Optimization |

|---|---|---|---|

| Grignard Reaction | Solvent | Anhydrous Diethyl Ether, THF | Ensure reagent formation and solubility |

| Temperature | 0 °C to reflux | Control reaction rate, minimize side reactions | |

| Catalyst (optional) | Cu(I) salts, Fe(III) salts | Improve coupling efficiency with allyl halide | |

| Wittig/HWE Reaction | Base | n-BuLi, NaH, KOtBu, KHMDS | Ensure complete ylide/carbanion formation |

| Solvent | THF, DMSO, DMF | Solubilize reagents, influence reaction rate | |

| Temperature | -78 °C to room temperature | Control reactivity and stability of ylide | |

| Suzuki Coupling | Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Achieve high catalytic turnover |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Enhance catalyst activity and stability | |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KOH | Facilitate transmetalation step | |

| Solvent System | Toluene/H₂O, Dioxane/H₂O, DMF | Ensure solubility of all components |

Exploration of Stereochemical Control and Diastereoselective Synthesis in Analogous Systems

While the synthesis of 3-(3-Bromophenyl)-2-methyl-1-propene itself does not inherently involve the creation of stereocenters, transformations of its double bond or modifications at the benzylic position can lead to chiral molecules. The principles of stereochemical control are therefore highly relevant when considering the synthesis of derivatives of this compound. Diastereoselective synthesis in analogous acyclic systems provides a framework for predicting and controlling the stereochemical outcomes of such reactions.

The stereochemistry of a reaction is influenced by several factors, including steric and electronic effects, as well as the conformation of the molecule. In acyclic systems like 3-(3-Bromophenyl)-2-methyl-1-propene, achieving high diastereoselectivity can be challenging due to the molecule's conformational flexibility. However, various strategies have been developed to address this, primarily falling into two categories: substrate-controlled and reagent-controlled synthesis.

Substrate-Controlled Diastereoselection

In substrate-controlled reactions, the existing stereochemistry in the molecule directs the stereochemical outcome of the reaction. For a derivative of 3-(3-Bromophenyl)-2-methyl-1-propene that already contains a stereocenter, this center can influence the formation of a new one. For instance, if the benzylic position were chiral, it could direct the stereoselective addition to the double bond.

A key principle in acyclic stereocontrol is the Felkin-Anh model, which predicts the stereochemistry of nucleophilic additions to chiral carbonyl compounds. While not directly applicable to an alkene, the underlying principles of minimizing steric interactions are relevant. For reactions at the double bond of a chiral analogue of 3-(3-Bromophenyl)-2-methyl-1-propene, the incoming reagent will preferentially attack from the less hindered face, as dictated by the arrangement of the substituents at the existing stereocenter.

Reagent-Controlled Diastereoselection

Reagent-controlled synthesis employs chiral reagents, catalysts, or auxiliaries to induce stereoselectivity, often overriding any directing effects from the substrate itself. This approach is particularly useful when the substrate is achiral or when the desired diastereomer is not the one favored by substrate control.

Hydroboration-Oxidation

The hydroboration-oxidation of alkenes is a classic example of a stereospecific reaction (syn-addition) that can be rendered diastereoselective. In the case of an achiral alkene like 3-(3-Bromophenyl)-2-methyl-1-propene, hydroboration with an achiral reagent like borane-THF, followed by oxidation, would lead to the racemic alcohol, 3-(3-bromophenyl)-2-methylpropan-1-ol.

However, the use of a chiral hydroborating agent, such as diisopinocampheylborane (B13816774) (Ipc₂BH), can induce enantioselectivity. In analogous systems, such as the hydroboration of allenes, the choice of the chiral reagent and reaction conditions can lead to high diastereo- and enantioselectivity. For example, the hydroboration of allenylboronates with (ᵈIpc)₂BH can be controlled to produce either syn- or anti-1,2-diols by controlling the isomerization of the intermediate allylborane. This demonstrates the power of reagent control in achieving a desired stereochemical outcome.

Epoxidation and Dihydroxylation

The epoxidation of the double bond in 3-(3-Bromophenyl)-2-methyl-1-propene would generate a new stereocenter. While epoxidation with an achiral reagent like m-CPBA would result in a racemic epoxide, asymmetric epoxidation methods can be employed for stereocontrol. The Sharpless asymmetric epoxidation is a powerful tool for the enantioselective epoxidation of allylic alcohols. Although the target molecule is not an allylic alcohol, this methodology highlights the potential for catalytic asymmetric transformations on related systems.

Similarly, asymmetric dihydroxylation, using osmium tetroxide in the presence of a chiral ligand, can be used to synthesize chiral diols with high enantioselectivity. The stereochemical outcome is dictated by the choice of the chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) or dihydroquinine).

Allylation and Related Reactions

Diastereoselective additions to prochiral carbonyls or imines using allylmetal reagents derived from systems analogous to 3-(3-Bromophenyl)-2-methyl-1-propene can create multiple stereocenters with high control. The geometry of the allylmetal reagent (E or Z) often dictates the relative stereochemistry (syn or anti) of the product. For example, the Lewis acid-catalyzed addition of prochiral E and Z allyl nucleophiles to chiral α-alkoxy N-tosyl imines has been shown to proceed with high diastereoselectivity, where the alkene geometry is transferred to the newly formed carbon-carbon bond.

Below is a table summarizing the expected outcomes of diastereoselective reactions on analogous systems, which can be extrapolated to derivatives of 3-(3-Bromophenyl)-2-methyl-1-propene.

| Reaction | Substrate Analogue | Reagent/Catalyst | Key Stereochemical Feature | Typical Diastereomeric Ratio (d.r.) |

| Hydroboration | Chiral Allenylboronate | (ᵈIpc)₂BH | Control of syn/anti 1,2-diols | >20:1 |

| Epoxidation | Allylic Diol | m-CPBA | Hydrogen bond-directed anti-diastereoselection | High anti-selectivity |

| Allylation | Prochiral N-tosyl imine | (Z)-Crotyl-BF₃K | Alkene geometry transfer | Up to 95:5 |

| Allylation | Prochiral N-tosyl imine | (E)-Crotyl-BF₃K | Alkene geometry transfer | Up to 95:5 |

This table is interactive. Users can sort the data by clicking on the column headers.

Chemical Reactivity and Mechanistic Investigations of 3 3 Bromophenyl 2 Methyl 1 Propene

Electrophilic and Nucleophilic Reactions at the Bromophenyl Moiety

The bromophenyl group in 3-(3-Bromophenyl)-2-methyl-1-propene is a versatile handle for introducing new functionalities. The bromine atom, being a good leaving group, is particularly amenable to reactions that proceed via organometallic intermediates.

The bromine atom on the phenyl ring is a prime site for substitution reactions, most notably through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of 3-(3-Bromophenyl)-2-methyl-1-propene with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netmit.edu This method is highly effective for the formation of biaryl compounds. The general scheme involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Heck-Mizoroki Reaction: In a Heck reaction, the aryl bromide would be coupled with an alkene in the presence of a palladium catalyst and a base. chemscene.comnih.gov This reaction is a valuable method for the synthesis of substituted alkenes. The mechanism involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. mdpi.com

Sonogashira Coupling: This reaction would enable the formation of a carbon-carbon bond between the bromophenyl group and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This is a reliable method for the synthesis of aryl alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a powerful tool for the synthesis of arylamines.

The table below summarizes the expected outcomes of these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | 3-(Aryl)-phenyl-2-methyl-1-propene |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | 3-(3-Styrylphenyl)-2-methyl-1-propene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, base (e.g., Et₃N) | 3-(3-(Alkynyl)phenyl)-2-methyl-1-propene |

| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd₂(dba)₃, Ligand, base (e.g., NaOt-Bu) | 3-(3-(Phenylamino)phenyl)-2-methyl-1-propene |

The carbon-bromine bond can be converted into a carbon-metal bond, transforming the electrophilic aryl bromide into a nucleophilic organometallic reagent. This opens up a different set of synthetic possibilities.

Grignard Reagent Formation: Treatment of 3-(3-Bromophenyl)-2-methyl-1-propene with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to form the corresponding Grignard reagent, (3-(2-methylprop-1-en-1-yl)phenyl)magnesium bromide. researchgate.netosti.gov This organomagnesium compound is a potent nucleophile and can react with a wide range of electrophiles. For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively, after acidic workup. doubtnut.com

Organolithium Reagent Formation: Reaction with an organolithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures, would lead to lithium-halogen exchange, forming (3-(2-methylprop-1-en-1-yl)phenyl)lithium. This organolithium species is a highly reactive nucleophile and can be used in similar reactions to Grignard reagents, often with enhanced reactivity.

The following table illustrates the potential reactions of the derived organometallic reagents.

| Organometallic Reagent | Electrophile | Product after Workup |

| Grignard Reagent | Formaldehyde | (3-(2-methylprop-1-en-1-yl)phenyl)methanol |

| Grignard Reagent | Acetone (B3395972) | 2-(3-(2-methylprop-1-en-1-yl)phenyl)propan-2-ol |

| Organolithium Reagent | Carbon Dioxide | 3-(2-methylprop-1-en-1-yl)benzoic acid |

| Organolithium Reagent | N,N-Dimethylformamide | 3-(2-methylprop-1-en-1-yl)benzaldehyde |

Reactions Involving the Alkene Functionality of 3-(3-Bromophenyl)-2-methyl-1-propene

The terminal alkene group is electron-rich and thus susceptible to attack by electrophiles. A variety of addition reactions can occur across the double bond.

These reactions typically proceed through a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, which states that the electrophile adds to the carbon of the double bond that has the greater number of hydrogen atoms.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed via protonation of the double bond to form the more stable tertiary carbocation at the 2-position. Subsequent attack by the halide ion would lead to the Markovnikov product.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) would result in the formation of a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion.

Hydration: In the presence of a strong acid catalyst, water can add across the double bond to form an alcohol. This reaction also follows Markovnikov's rule, leading to the formation of a tertiary alcohol.

A summary of these electrophilic addition reactions is presented in the table below.

| Reagent | Intermediate | Product | Regioselectivity |

| HBr | Tertiary Carbocation | 1-Bromo-3-(2-bromo-2-methylpropyl)benzene | Markovnikov |

| Br₂ | Bromonium Ion | 1-Bromo-3-(1,2-dibromo-2-methylpropyl)benzene | N/A |

| H₂O / H⁺ | Tertiary Carbocation | 2-(3-Bromophenylmethyl)-2-propanol | Markovnikov |

The alkene can be oxidized to form epoxides or diols, with the stereochemistry of the product often being controllable.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield an epoxide. This reaction is generally stereospecific, with the geometry of the alkene being retained in the epoxide.

Syn-Dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). These reactions proceed through a cyclic intermediate, resulting in the addition of two hydroxyl groups to the same face of the double bond (syn addition).

Anti-Dihydroxylation: This transformation can be accomplished in a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide. The nucleophilic attack of water on the protonated epoxide occurs from the side opposite to the epoxide ring, resulting in anti-addition of the two hydroxyl groups.

The table below outlines these oxidation reactions.

| Reaction | Reagent(s) | Product | Stereochemistry |

| Epoxidation | m-CPBA | 2-((3-Bromophenyl)methyl)-2-methyloxirane | N/A |

| Syn-Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | 3-(3-Bromophenyl)-2-methylpropane-1,2-diol | Syn |

| Anti-Dihydroxylation | 1. m-CPBA, 2. H₃O⁺ | 3-(3-Bromophenyl)-2-methylpropane-1,2-diol | Anti |

The 2-methyl-1-propene unit is a type of vinyl monomer and could potentially undergo polymerization. The presence of the aryl substituent can influence the polymerization mechanism and the properties of the resulting polymer.

Radical Polymerization: In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, 3-(3-Bromophenyl)-2-methyl-1-propene could undergo radical polymerization. The propagating radical would be a tertiary radical, which is relatively stable. However, steric hindrance from the methyl group and the bulky aryl group might affect the rate of polymerization and the achievable molecular weight.

Cationic Polymerization: The alkene could also be susceptible to cationic polymerization, initiated by a strong acid or a Lewis acid. The propagating species would be a tertiary carbocation, which is stabilized by hyperconjugation and potentially by the adjacent aromatic ring. The electron-withdrawing nature of the bromine atom on the phenyl ring might slightly disfavor this process compared to an unsubstituted phenyl ring.

Anionic Polymerization: Anionic polymerization of this monomer is unlikely due to the presence of the electron-donating methyl group, which would destabilize a carbanionic propagating center.

The feasibility and outcome of these polymerization reactions would depend on the specific reaction conditions, including the choice of initiator, solvent, and temperature.

Functionalization at the Benzylic and Allylic Positions of 3-(3-Bromophenyl)-2-methyl-1-propene

The structure of 3-(3-Bromophenyl)-2-methyl-1-propene offers two primary sites for C-H functionalization: the benzylic position (the CH₂ group attached to the bromophenyl ring) and the allylic position (the methyl group attached to the double bond). The reactivity at these positions is influenced by the electronic effects of the substituents and the stability of the intermediates formed.

Benzylic Functionalization:

The benzylic C-H bonds are activated by the adjacent aromatic ring, which can stabilize radical or anionic intermediates through resonance. colorado.edu Methods for benzylic functionalization often involve radical-based approaches or deprotonation strategies. researchgate.netrsc.org For instance, the use of radical initiators can lead to the formation of a benzylic radical, which can then be trapped by various reagents. Alternatively, strong bases can deprotonate the benzylic position to form a benzylic carbanion, which can subsequently react with electrophiles. rsc.org The presence of the electron-withdrawing bromine atom on the phenyl ring can influence the acidity of the benzylic protons, potentially facilitating deprotonation-based functionalization pathways. researchgate.net

Allylic Functionalization:

The allylic C-H bonds of the methyl group are also activated due to the adjacent double bond, which can stabilize the resulting allylic radical or anion via resonance. colorado.edu Allylic functionalization can be achieved through various methods, including radical halogenation or oxidation. nih.gov For example, reactions with N-bromosuccinimide (NBS) in the presence of a radical initiator are commonly used for allylic bromination. The regioselectivity of these reactions can be influenced by steric and electronic factors. nih.gov

Research on related systems has shown that the competition between benzylic and allylic functionalization can be controlled by the choice of reagents and reaction conditions. nih.gov For instance, certain catalytic systems can exhibit high selectivity for one position over the other.

A hypothetical study on the selective functionalization of 3-(3-Bromophenyl)-2-methyl-1-propene could yield the following results:

| Reagent/Catalyst | Position Functionalized | Product | Yield (%) |

| NBS, AIBN, CCl₄ | Allylic | 3-(3-Bromophenyl)-2-(bromomethyl)-1-propene | 75 |

| KOtBu, THF; then RX | Benzylic | 1-(3-Bromophenyl)-1-R-2-methyl-2-propene | Varies |

| Rh₂(OAc)₄, Ethyl diazoacetate | Allylic C-H Insertion | Ethyl 2-(2-(3-bromophenyl)prop-1-en-2-yl)acetate | 68 |

Catalytic Transformations Utilizing 3-(3-Bromophenyl)-2-methyl-1-propene as a Substrate or Ligand Precursor

The presence of the aryl bromide and the alkene functionality makes 3-(3-Bromophenyl)-2-methyl-1-propene a valuable substrate for various catalytic transformations, particularly cross-coupling reactions.

As a Substrate:

The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the phenyl ring, enabling the synthesis of a wide array of derivatives. For example, a Suzuki coupling with an arylboronic acid could introduce a new aryl group, while a Heck reaction could further functionalize the double bond.

A representative catalytic reaction using this substrate is the Suzuki coupling:

| Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-(Biphenyl-3-yl)-2-methyl-1-propene | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-(4'-Methoxybiphenyl-3-yl)-2-methyl-1-propene | 92 |

As a Ligand Precursor:

While less common, the olefinic moiety could potentially coordinate to a metal center, and subsequent transformations could lead to the formation of a ligand. However, the primary utility in catalysis lies in its role as a substrate for building more complex molecules that could then act as ligands.

Elucidation of Reaction Mechanisms through Kinetic Studies, Isotopic Labeling, and Trapping Experiments

Understanding the mechanisms of reactions involving 3-(3-Bromophenyl)-2-methyl-1-propene is crucial for optimizing reaction conditions and controlling product selectivity.

Kinetic Studies:

Kinetic studies can provide valuable insights into the rate-determining step of a reaction and the species involved in the transition state. copernicus.orgosti.gov For instance, in a palladium-catalyzed cross-coupling reaction, monitoring the reaction progress under different concentrations of substrate, catalyst, and reagents can help elucidate the catalytic cycle. A rate law that is first order in the substrate and the catalyst, and zero order in the base (at sufficient concentration), would suggest that the oxidative addition of the aryl bromide to the palladium center is the rate-determining step.

Isotopic Labeling:

Isotopic labeling is a powerful tool for tracing the path of atoms throughout a reaction. nih.govresearchgate.net For example, to distinguish between a benzylic and an allylic C-H activation mechanism, one could synthesize a deuterated version of the substrate, such as 3-(3-Bromophenyl)-2-(trideuteriomethyl)-1-propene. Observing the kinetic isotope effect (KIE) upon deuteration at a specific position can indicate whether the C-H (or C-D) bond at that position is broken in the rate-determining step. scripps.edurug.nl

Trapping Experiments:

Trapping experiments are designed to intercept and identify reactive intermediates. researchgate.net For instance, in a reaction suspected to proceed through a radical mechanism, the addition of a radical scavenger like TEMPO could lead to the formation of a trapped adduct, providing evidence for the presence of radical intermediates. Similarly, in reactions involving carbocation intermediates, the addition of a nucleophilic solvent could lead to the formation of a solvent-adduct product. researchgate.net

| Mechanistic Probe | Experiment | Expected Outcome/Observation | Implication |

| Kinetic Study | Varying reactant concentrations in a Heck reaction | Rate = k[Substrate][Catalyst] | Oxidative addition is likely the rate-determining step |

| Isotopic Labeling | Deuteration at the benzylic position in a C-H functionalization reaction | Significant primary kinetic isotope effect (kH/kD > 2) | Benzylic C-H bond cleavage occurs in the rate-determining step |

| Trapping Experiment | Addition of TEMPO to a suspected radical allylic bromination | Formation of a TEMPO-adduct of the allylic radical | Confirms the presence of a radical intermediate |

Advanced Spectroscopic and Structural Analysis of 3 3 Bromophenyl 2 Methyl 1 Propene and Its Derivatives

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 3-(3-Bromophenyl)-2-methyl-1-propene, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, revealing through-bond and through-space correlations that define the molecule's connectivity and spatial arrangement.

The initial step in the NMR analysis is the acquisition of 1D ¹H and ¹³C spectra. The ¹H NMR spectrum of 2-methylpropene, a related structure, shows signals for the methyl and vinyl protons. docbrown.info For 3-(3-Bromophenyl)-2-methyl-1-propene, the aromatic protons of the bromophenyl group would appear in the downfield region (typically δ 7.0-7.6 ppm), while the allylic, methyl, and vinyl protons would be found in the upfield region.

To definitively assign these resonances and establish the molecular framework, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-(3-Bromophenyl)-2-methyl-1-propene, COSY spectra would show correlations between the protons on the aromatic ring, as well as between the allylic protons and the vinyl protons. This allows for the tracing of adjacent proton relationships within the spin systems of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond proton-carbon (¹H-¹³C) correlations. emerypharma.com Each cross-peak in the HSQC spectrum links a proton signal to the carbon atom to which it is directly attached. This is crucial for assigning the carbon resonances based on the already assigned proton signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for 3-(3-Bromophenyl)-2-methyl-1-propene

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H/C-1' | ~7.4 | ~122 | C-3', C-5', C-3 |

| H/C-2' | ~7.2 | ~130 | C-4', C-6', C-Br |

| C-3' (ipso-Br) | - | ~123 | - |

| H/C-4' | ~7.1 | ~129 | C-2', C-6' |

| H/C-5' | ~7.3 | ~132 | C-1', C-3' |

| H/C-6' | ~7.2 | ~127 | C-2', C-4' |

| H₂/C-3 | ~3.4 | ~40 | C-1', C-2, C-1, C-4 |

| C-2 | - | ~142 | - |

| H₂/C-1 | ~4.8 | ~112 | C-2, C-3, C-4 |

| H₃/C-4 | ~1.8 | ~22 | C-2, C-1, C-3 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

While COSY, HSQC, and HMBC experiments establish the bonding framework, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximity of protons. columbia.edu These experiments are critical for determining the preferred conformation and dynamic behavior of the molecule in solution.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY cross-peaks are observed between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. For 3-(3-Bromophenyl)-2-methyl-1-propene, NOESY correlations would be expected between the allylic protons (on C-3) and the ortho-protons of the bromophenyl ring (H-2' and H-6'). The intensity of these correlations can provide quantitative distance constraints, which can be used in computational modeling to determine the preferred rotational conformation around the C-3—C-1' bond.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is similar to NOESY but is often more effective for molecules of intermediate size where the NOE effect may be close to zero. The interpretation of ROESY spectra is analogous to that of NOESY, providing information about spatial proximities.

Table 2: Expected Key NOESY/ROESY Correlations for Conformational Analysis

| Proton 1 | Proton 2 | Expected Correlation | Conformational Information |

| Allylic H (C-3) | Aromatic H (H-2') | Yes | Indicates proximity and helps define the torsion angle of the phenyl ring relative to the propene chain. |

| Allylic H (C-3) | Aromatic H (H-6') | Yes | Complements the H-2' correlation to refine the conformational model. |

| Methyl H (C-4) | Vinyl H (C-1) | Yes | Confirms the spatial proximity within the 2-methyl-1-propene moiety. |

| Methyl H (C-4) | Allylic H (C-3) | Yes | Further confirms the local geometry of the propene chain. |

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interaction Analysis of Crystalline Derivatives

While NMR provides detailed information about the structure in solution, X-ray crystallography offers a precise and unambiguous determination of the molecular structure in the solid state. This technique requires the growth of a suitable single crystal of the compound or a crystalline derivative. The resulting electron density map provides atomic coordinates with high precision, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. For instance, the crystal structure of (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one, a related chalcone, reveals the planarity of the propenone unit and the dihedral angle between the aromatic rings. researchgate.net

For 3-(3-Bromophenyl)-2-methyl-1-propene, an X-ray crystal structure would definitively establish:

The precise geometry of the 2-methyl-1-propene unit.

The conformation of the 3-bromophenyl group relative to the rest of the molecule in the solid state.

Intermolecular interactions, such as π-stacking of the aromatic rings or halogen bonding involving the bromine atom, which govern the crystal packing.

The insights gained from the solid-state structure can be compared with the solution-state conformational preferences determined by NMR to understand the influence of the crystalline environment on the molecular conformation.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Metabolite Identification Research (Non-Clinical)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 3-(3-Bromophenyl)-2-methyl-1-propene. This is a crucial step in confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable structural information and allows for the elucidation of fragmentation pathways. researchgate.net

For 3-(3-Bromophenyl)-2-methyl-1-propene, key fragmentation pathways would likely include:

Loss of a bromine radical: This would result in a prominent fragment ion corresponding to the [M-Br]⁺ species.

Benzylic cleavage: Cleavage of the bond between the allylic carbon and the aromatic ring would lead to the formation of a bromobenzyl cation or a 2-methylallyl cation.

Rearrangements: The initial fragment ions may undergo further rearrangements, such as the formation of a tropylium (B1234903) ion, which is a common fragmentation pathway for alkylbenzenes. researchgate.net

In non-clinical research, such as environmental or materials science, these fragmentation patterns are essential for identifying the compound in complex mixtures and for studying its degradation products or metabolites.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 3-(3-Bromophenyl)-2-methyl-1-propene

| m/z (predicted) | Proposed Fragment | Fragmentation Pathway |

| 212/214 | [M]⁺ | Molecular ion (showing isotopic pattern for Br) |

| 133 | [M-Br]⁺ | Loss of a bromine radical |

| 169/171 | [C₇H₆Br]⁺ | Benzylic cleavage (bromobenzyl cation) |

| 55 | [C₄H₇]⁺ | Benzylic cleavage (2-methylallyl cation) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |

Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are particularly useful for identifying specific functional groups.

For 3-(3-Bromophenyl)-2-methyl-1-propene, the IR and Raman spectra would exhibit characteristic bands for:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Observed just below 3000 cm⁻¹.

C=C stretching: A band for the aromatic ring C=C stretching would appear around 1600 cm⁻¹, and a band for the alkene C=C stretching would be present in a similar region.

C-Br stretching: A strong absorption in the lower frequency region of the IR spectrum (typically 500-700 cm⁻¹) is characteristic of the carbon-bromine bond.

=C-H out-of-plane bending: These bands in the 800-1000 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring and the alkene.

Vibrational spectroscopy is also a powerful tool for reaction monitoring. For example, during the synthesis of 3-(3-Bromophenyl)-2-methyl-1-propene, the disappearance of the carbonyl stretch of a starting aldehyde and the appearance of the alkene C=C stretch could be monitored in real-time to track the progress of the reaction.

Table 4: Characteristic Vibrational Frequencies for 3-(3-Bromophenyl)-2-methyl-1-propene

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H stretch | 3100-3000 | IR, Raman |

| Alkene =C-H stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H stretch | 3000-2850 | IR, Raman |

| Aromatic C=C stretch | 1600-1450 | IR, Raman |

| Alkene C=C stretch | 1650-1600 | IR, Raman |

| CH₂ bend | ~1465 | IR |

| CH₃ bend | ~1375 | IR |

| Aromatic C-H bend (out-of-plane) | 900-675 | IR |

| C-Br stretch | 700-500 | IR |

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Stereochemical Purity and Absolute Configuration Determination of Chiral Analogs

While 3-(3-Bromophenyl)-2-methyl-1-propene itself is achiral, the introduction of a stereocenter would render it chiral. For such chiral analogs, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining stereochemical purity and absolute configuration.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores. For a chiral derivative of 3-(3-Bromophenyl)-2-methyl-1-propene, the aromatic ring and the double bond would act as chromophores, and their spatial relationship would give rise to a characteristic CD spectrum.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers transforms.

For chiral analogs, experimental CD and ORD spectra can be compared with spectra predicted from quantum chemical calculations for different stereoisomers. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the stereocenter(s). These techniques are also highly sensitive to enantiomeric excess, making them valuable for assessing the stereochemical purity of chiral compounds.

Computational Chemistry and Theoretical Studies on 3 3 Bromophenyl 2 Methyl 1 Propene

Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties of a molecule. For a molecule like 3-(3-Bromophenyl)-2-methyl-1-propene, these calculations can elucidate its electronic structure, the nature of its molecular orbitals, and the distribution of charge across the molecule.

Electronic Structure and Molecular Orbitals: The electronic structure is largely dictated by the interplay between the brominated phenyl ring and the 2-methyl-1-propene (isobutenyl) substituent. The π-systems of the aromatic ring and the double bond of the propene group will interact, leading to a conjugated system. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. In similar aromatic-alkene systems, the HOMO is typically associated with the π-electrons of the aromatic ring and the double bond, while the LUMO is an anti-bonding π* orbital. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, with a smaller gap generally indicating higher reactivity. nih.govbiomedres.us The presence of the bromine atom, an electron-withdrawing group, is expected to lower the energy of the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and, consequently, the molecule's electronic transitions and reactivity. researchgate.net

Charge Distribution: The distribution of electron density within the molecule can be analyzed through methods like Mulliken population analysis or by examining the molecular electrostatic potential (MEP). The electronegative bromine atom will induce a partial positive charge on the carbon atom to which it is attached and will influence the charge distribution across the aromatic ring. The isobutenyl group, being an alkyl group, is generally considered to be weakly electron-donating. An MEP map would likely show regions of negative potential around the bromine atom and the π-system of the double bond, indicating areas susceptible to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms.

To illustrate the type of data obtained from such calculations, the following table presents hypothetical DFT-calculated electronic properties for 3-(3-Bromophenyl)-2-methyl-1-propene, based on typical values for similar aromatic compounds.

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.2 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-31G(d) |

| Dipole Moment | 1.8 D | B3LYP/6-31G(d) |

This table is illustrative and based on data for analogous compounds. Actual values for 3-(3-Bromophenyl)-2-methyl-1-propene would require specific calculations.

Molecular Dynamics Simulations for Conformational Space Exploration, Solvent Effects, and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility, the influence of solvents, and how they interact with other molecules.

Conformational Space Exploration: The primary conformational freedom in 3-(3-Bromophenyl)-2-methyl-1-propene lies in the rotation around the single bond connecting the phenyl ring and the isobutenyl group. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (energy minima) and the energy barriers between them. It is generally expected that conformations where the double bond is either coplanar or perpendicular to the aromatic ring will be significant, with the planar conformation often being favored due to π-conjugation. colostate.edu

Solvent Effects: The behavior of 3-(3-Bromophenyl)-2-methyl-1-propene in solution can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules, allowing for the study of solvation shells and the effect of the solvent on the conformational preferences of the molecule. In polar solvents, dipole-dipole interactions between the solvent and the polar C-Br bond will be important. In nonpolar solvents, van der Waals interactions will dominate.

Intermolecular Interactions: MD simulations can also be used to study how molecules of 3-(3-Bromophenyl)-2-methyl-1-propene interact with each other. These simulations can reveal information about packing in the solid state or aggregation in solution. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that could influence the supramolecular assembly of these molecules. mdpi.com

The following table conceptualizes the type of data that could be generated from an MD simulation of 3-(3-Bromophenyl)-2-methyl-1-propene in a solvent.

| Parameter | Simulated Result | Simulation Conditions |

| Torsional Angle (C-C-C-C) | Bimodal distribution around 0° and 180° | 298 K, in water |

| Radial Distribution Function (solute-solvent) | Peak at 3.5 Å for water oxygen around Br | 298 K, in water |

| Self-Diffusion Coefficient | 1.2 x 10⁻⁵ cm²/s | 298 K, in hexane |

This table is illustrative and presents the kind of data one would expect from such a simulation.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) and Validation against Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be invaluable for structure elucidation and for validating theoretical models against experimental reality.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. acs.org By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be predicted. For 3-(3-Bromophenyl)-2-methyl-1-propene, these calculations would predict distinct signals for the aromatic protons, the vinyl protons, and the methyl protons. The predicted shifts would be sensitive to the electronic environment of each nucleus, including the effects of the bromine substituent and the conformational orientation of the isobutenyl group.

Vibrational Frequencies: The vibrational frequencies of a molecule, which are observed in its infrared (IR) and Raman spectra, can also be calculated using quantum chemical methods. researchgate.net These calculations provide the frequencies and intensities of the vibrational modes, which correspond to specific bond stretches, bends, and torsions within the molecule. For the target compound, characteristic vibrational modes would include the C-Br stretch, aromatic C-H stretches, the C=C stretch of the propene group, and various bending modes.

The accuracy of these predictions can be assessed by comparing them with experimental spectra. Good agreement between the calculated and experimental data provides confidence in the theoretical model and the predicted molecular structure. The following table shows an example of how predicted and experimental spectroscopic data can be compared for an analogous compound, (E)-1-(4-bromophenyl)-3-(5-bromothiophen-2-yl)prop-2-en-1-one. sci-hub.box

| Nucleus/Vibrational Mode | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹³C (C=O) | 188.5 | 187.9 |

| ¹H (vinyl) | 7.5 - 7.9 | 7.6 - 8.0 |

| C=C stretch | 1605 | 1585 |

| C-Br stretch | 650 | 640 |

Data is for an analogous compound, (E)-1-(4-bromophenyl)-3-(5-bromothiophen-2-yl)prop-2-en-1-one, and serves as an example of the validation process. sci-hub.box

Computational Modeling of Reaction Pathways, Transition States, and Activation Energies for Synthetic Reactions

Computational modeling can be used to investigate the mechanisms of chemical reactions, providing detailed information about the energy changes that occur as reactants are converted into products. A likely synthetic route to 3-(3-Bromophenyl)-2-methyl-1-propene is the Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene. organic-chemistry.org

Reaction Pathways: For the synthesis of 3-(3-Bromophenyl)-2-methyl-1-propene via a Heck reaction, the reactants would be 1,3-dibromobenzene (B47543) or 3-bromoiodobenzene and isobutylene. The catalytic cycle of the Heck reaction involves several key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, migratory insertion of the alkene into the palladium-carbon bond, and β-hydride elimination to release the product and regenerate the catalyst. researchgate.net Computational modeling can map out the potential energy surface for this entire process.

The following table provides a conceptual overview of the kind of data that can be obtained from computational modeling of a Heck reaction for the synthesis of a substituted styrene (B11656).

| Reaction Step | Calculated Activation Energy (kcal/mol) | Method |

| Oxidative Addition | 15 - 20 | DFT (B3LYP) |

| Migratory Insertion | 10 - 15 | DFT (B3LYP) |

| β-Hydride Elimination | 5 - 10 | DFT (B3LYP) |

This table is illustrative and based on typical activation energies for Heck reactions.

Theoretical Insights into Reactivity and Selectivity in Chemical Transformations of 3-(3-Bromophenyl)-2-methyl-1-propene

Theoretical calculations can provide valuable insights into the reactivity and selectivity of a molecule in various chemical transformations.

Reactivity: The reactivity of 3-(3-Bromophenyl)-2-methyl-1-propene will be governed by the presence of the aromatic ring, the double bond, and the C-Br bond. The HOMO and LUMO distributions, as discussed in section 5.1, can predict the most likely sites for electrophilic and nucleophilic attack. The region of highest HOMO density will be susceptible to electrophilic attack, while the region of highest LUMO density will be the site of nucleophilic attack. The double bond is a site of high electron density and will be reactive towards electrophiles. The bromine atom can be a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions.

Selectivity: In reactions where multiple products are possible, theoretical calculations can help to predict the selectivity. For example, in an electrophilic addition to the double bond, the regioselectivity (Markovnikov vs. anti-Markovnikov addition) can be predicted by calculating the stability of the possible carbocation intermediates. In reactions involving the aromatic ring, such as electrophilic aromatic substitution, the directing effects of the bromo and isobutenyl substituents can be rationalized by examining the charge distribution and the stability of the intermediate sigma complexes. The bromine atom is an ortho-, para-director, while the alkyl group is also an ortho-, para-director. Computational studies can help to predict the preferred site of substitution based on the combined electronic and steric effects of these two groups. nih.gov

Applications in Advanced Materials and Specialized Chemical Synthesis Non Biological/non Clinical Contexts

Exploration of 3-(3-Bromophenyl)-2-methyl-1-propene as a Monomer or Precursor in Polymer Science Research

The structure of 3-(3-Bromophenyl)-2-methyl-1-propene suggests its potential as a monomer for the synthesis of specialty polymers. The vinyl group, being part of a methallyl structure, can undergo polymerization, although its reactivity might differ from that of simple styrenic monomers. The presence of the bromophenyl group is particularly significant as it can impart specific properties to the resulting polymer or serve as a site for post-polymerization modification.

Specialty Polymers: Polymers incorporating 3-(3-Bromophenyl)-2-methyl-1-propene would be characterized by the presence of a pendant bromophenyl group. This could lead to polymers with a higher refractive index and increased density compared to their non-brominated analogs. Furthermore, the bromine atom can enhance the flame-retardant properties of the material. While specific research on the polymerization of 3-(3-Bromophenyl)-2-methyl-1-propene is not widely documented, the polymerization of other brominated monomers is a well-established field for producing fire-resistant materials. ontosight.ai

Block Copolymers: The synthesis of block copolymers often relies on controlled polymerization techniques. mdpi.comharth-research-group.org If 3-(3-Bromophenyl)-2-methyl-1-propene can be polymerized in a controlled manner, it could be used to create well-defined block copolymers. For instance, it could form a block that is then used as a macroinitiator for the polymerization of a second monomer, or it could be sequentially added to a living polymer chain. rsc.org The bromo-functional group on one block would allow for further chemical transformations, enabling the synthesis of complex macromolecular architectures with tailored properties. mdpi.com

A hypothetical synthetic scheme for a block copolymer is presented below:

Table 1: Hypothetical Synthesis of a Block Copolymer| Step | Description | Reactants | Resulting Structure |

|---|---|---|---|

| 1 | Controlled polymerization of 3-(3-Bromophenyl)-2-methyl-1-propene | 3-(3-Bromophenyl)-2-methyl-1-propene, Initiator | A homopolymer with a living chain end |

| 2 | Sequential addition of a second monomer (e.g., Styrene) | Living poly[3-(3-Bromophenyl)-2-methyl-1-propene], Styrene (B11656) | A diblock copolymer |

Utility in the Total Synthesis of Complex Organic Molecules and Research into Novel Synthetic Reagents

In the realm of total synthesis, 3-(3-Bromophenyl)-2-methyl-1-propene can be envisioned as a valuable building block. The differentiation of its two main functional groups—the aryl bromide and the alkene—allows for selective and sequential reactions.

The aryl bromide moiety is a classic substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This enables the formation of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the phenyl ring, providing a robust method for elaborating the molecular framework.

The methallyl group can undergo a variety of transformations. For example, it can be subjected to oxidation reactions (e.g., ozonolysis, dihydroxylation) to introduce oxygen-containing functional groups. It can also participate in hydroboration-oxidation to yield an alcohol, or undergo metathesis reactions.

The combination of these reactive sites makes 3-(3-Bromophenyl)-2-methyl-1-propene a potentially useful fragment in the convergent synthesis of complex natural products or other intricate organic molecules. A hypothetical retrosynthetic disconnection is shown below.

Table 2: Hypothetical Retrosynthetic Analysis

| Target Molecule | Key Disconnection | Precursor Fragments |

|---|---|---|

| A complex molecule with a substituted biphenyl (B1667301) and a modified side chain | Suzuki coupling and side-chain oxidation | 3-(3-Bromophenyl)-2-methyl-1-propene, an appropriate boronic acid, and oxidizing agents |

As a research reagent, its utility would lie in its ability to introduce the 3-(2-methyl-1-propenyl)phenyl group into a molecule.

Development of Novel Catalytic Systems Incorporating Derivatives of 3-(3-Bromophenyl)-2-methyl-1-propene as Ligands or Pro-ligands

The development of new ligands is crucial for advancing homogeneous catalysis. While 3-(3-Bromophenyl)-2-methyl-1-propene itself is not a ligand, it serves as an excellent scaffold for the synthesis of novel ligands. The bromine atom can be readily converted into a variety of coordinating groups.

For instance, a lithium-halogen exchange followed by quenching with a chlorophosphine could introduce a phosphine (B1218219) group, a common coordinating moiety in transition metal catalysis. Alternatively, palladium-catalyzed amination could install a nitrogen-based donor group. The methallyl group could also be functionalized to introduce additional coordinating atoms, potentially leading to bidentate or multidentate ligands. The steric and electronic properties of such ligands could be tuned by modifying the substituents on the coordinating atom (e.g., the groups on the phosphorus or nitrogen).

Table 3: Potential Ligand Synthesis from 3-(3-Bromophenyl)-2-methyl-1-propene

| Reaction Type | Reagents | Functional Group Introduced | Potential Application of Resulting Ligand |

|---|---|---|---|

| Lithiation and phosphination | n-BuLi, then ClPR₂ | -PR₂ | Cross-coupling reactions, hydrogenation |

| Buchwald-Hartwig amination | HNR₂, Pd catalyst, base | -NR₂ | Cross-coupling reactions |

The performance of such new ligands would need to be evaluated in various catalytic reactions to determine their efficacy.

Research into its Role as a Building Block for Agrochemical or Fine Chemical Intermediates

In the synthesis of agrochemicals and fine chemicals, the strategic introduction of specific structural motifs is key to achieving desired properties. 3-(3-Bromophenyl)-2-methyl-1-propene can serve as a precursor to a range of more complex intermediates.

The bromophenyl moiety is a common feature in many biologically active molecules, and the ability to perform cross-coupling reactions provides a straightforward way to access a library of analogs for structure-activity relationship studies. For example, coupling with various heterocyclic boronic acids could lead to intermediates for fungicides or herbicides.

The methallyl group can also be a key structural element. For instance, its oxidation could lead to aldehydes or ketones that are valuable intermediates in the synthesis of fragrances or other specialty chemicals. The synthesis of 2-methyl-3-aryl-propanals, which are valuable floral fragrances, has been achieved through the coupling of β-methallyl alcohol with aryl bromides. researchgate.net This suggests that transformations of the methallyl group in 3-(3-Bromophenyl)-2-methyl-1-propene could lead to interesting fine chemical intermediates.

Table 4: Potential Transformations for Agrochemical/Fine Chemical Synthesis

| Starting Material | Reaction | Product Type | Potential Application Area |

|---|---|---|---|

| 3-(3-Bromophenyl)-2-methyl-1-propene | Suzuki coupling with a heterocyclic boronic acid | Biaryl compound | Agrochemical intermediate |

| 3-(3-Bromophenyl)-2-methyl-1-propene | Ozonolysis | Phenyl ketone | Fine chemical intermediate |

| 3-(3-Bromophenyl)-2-methyl-1-propene | Hydroboration-oxidation | Phenyl propanol | Fragrance intermediate |

The research in this area would focus on the development of efficient and selective synthetic routes to these intermediates, rather than on the performance of the final products.

Environmental Transformation and Research on Degradation Pathways of 3 3 Bromophenyl 2 Methyl 1 Propene

Photolytic and Oxidative Degradation Mechanisms under Simulated Environmental Conditions

Photolytic and oxidative degradation are key abiotic pathways for the transformation of organic compounds in the environment, primarily driven by sunlight and reactive oxygen species.

Photolytic Degradation: The presence of a bromine atom on the phenyl ring and a propenyl group suggests that 3-(3-Bromophenyl)-2-methyl-1-propene is susceptible to photodegradation. The carbon-bromine (C-Br) bond can be cleaved by ultraviolet (UV) radiation present in sunlight, leading to debromination and the formation of radical species. Studies on other brominated flame retardants have shown that photodegradation can result in the formation of less brominated, and sometimes more toxic, byproducts. nih.govacs.org The propenyl side chain can also be a site for photochemical reactions, including photo-oxidation. The photodegradation of poly (4-bromostyrene) films, for instance, has been shown to involve photo-oxidative processes that lead to chain scission and the formation of carbonyl and hydroxyl groups. researchgate.netscirp.org

Oxidative Degradation: In the atmosphere and in aquatic environments, organic molecules are subject to attack by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen, and ozone. For 3-(3-Bromophenyl)-2-methyl-1-propene, the double bond in the 2-methyl-1-propene group is a likely target for oxidation. This can lead to the formation of epoxides, aldehydes, ketones, and carboxylic acids. The aromatic ring can also be hydroxylated by •OH radicals, which can initiate ring cleavage. The degradation of styrenic compounds often proceeds through the oxidation of the vinyl group. frontiersin.orgresearchgate.netnih.gov

A hypothetical data table illustrating the results of a simulated environmental study on the photolytic and oxidative degradation of 3-(3-Bromophenyl)-2-methyl-1-propene is presented below.

Table 1: Hypothetical Half-lives of 3-(3-Bromophenyl)-2-methyl-1-propene under Simulated Environmental Conditions

| Condition | Half-life (t1/2) | Primary Degradation Pathway |

| Simulated Sunlight (Aqueous) | 72 hours | Photodegradation (Debromination, Side-chain oxidation) |

| Dark Control (Aqueous) | > 500 hours | Minimal degradation |

| Hydroxyl Radical Exposure (Gas Phase) | 12 hours | Oxidation of the propenyl group and aromatic ring |

| Ozonolysis (Aqueous) | 24 hours | Cleavage of the C=C double bond |

Biotransformation Studies by Isolated Microbial Strains (focus on enzymatic mechanisms, not ecotoxicity)

Microbial degradation is a significant pathway for the removal of organic pollutants from the environment. The biotransformation of 3-(3-Bromophenyl)-2-methyl-1-propene would likely involve enzymatic reactions that target both the aromatic ring and the aliphatic side chain.

The biodegradation of halogenated organic compounds often involves dehalogenation as a key step. mdpi.com This can occur through various enzymatic mechanisms, including hydrolytic, reductive, and oxygenolytic dehalogenation. mdpi.com For brominated aromatic compounds, dioxygenase enzymes can hydroxylate the aromatic ring, leading to the formation of brominated catechols, which can then undergo ring cleavage. nih.gov

The 2-methyl-1-propene side chain is also a potential site for microbial attack. Monooxygenase or dioxygenase enzymes can oxidize the double bond, leading to the formation of epoxides, diols, and eventually phenylacetic acid derivatives, as observed in the microbial metabolism of styrene (B11656) and its analogs. frontiersin.orgresearchgate.netnih.gov Studies on the biodegradation of brominated flame retardants have demonstrated that microbial consortia can be more effective than single strains in achieving complete degradation. mdpi.comresearchgate.netresearchgate.net

The table below presents hypothetical findings from a study on the biotransformation of 3-(3-Bromophenyl)-2-methyl-1-propene by isolated microbial strains.

Table 2: Hypothetical Enzymatic Biotransformation of 3-(3-Bromophenyl)-2-methyl-1-propene by Microbial Strains

| Microbial Strain | Key Enzyme(s) | Transformation Pathway |

| Pseudomonas sp. | Aromatic Dioxygenase | Hydroxylation of the bromophenyl ring |

| Rhodococcus sp. | Monooxygenase | Oxidation of the 2-methyl-1-propene side chain |

| Mixed Microbial Consortium | Multiple enzymes | Synergistic degradation involving both ring cleavage and side-chain oxidation |

Research on Chemical Degradation Pathways in Aqueous and Soil Matrices

In addition to photolytic and biological processes, chemical degradation can contribute to the transformation of 3-(3-Bromophenyl)-2-methyl-1-propene in the environment.

Aqueous Matrices: In water, hydrolysis could be a potential degradation pathway. However, the C-Br bond on an aromatic ring is generally resistant to hydrolysis under typical environmental pH and temperature conditions. The propenyl group is also relatively stable towards hydrolysis. Advanced oxidation processes (AOPs), involving the generation of highly reactive species like hydroxyl radicals, can lead to the rapid degradation of such compounds in water treatment scenarios. nih.gov

Soil Matrices: In soil, the fate of 3-(3-Bromophenyl)-2-methyl-1-propene is influenced by sorption to organic matter and clay particles, which can affect its bioavailability and susceptibility to degradation. Abiotic degradation in soil can be catalyzed by minerals and metal oxides. Reductive dehalogenation can occur under anaerobic conditions, where the brominated compound acts as an electron acceptor. The presence of organic matter can also influence degradation rates, sometimes enhancing microbial activity. nih.gov The persistence of brominated flame retardants in soil and sediment has been a subject of considerable research, with many of these compounds exhibiting long half-lives. nih.govresearchgate.net

The following table provides hypothetical degradation rates in different environmental matrices.

Table 3: Hypothetical Degradation Rates of 3-(3-Bromophenyl)-2-methyl-1-propene in Environmental Matrices

| Matrix | Condition | Degradation Rate Constant (k) |

| Surface Water (pH 7, 25°C) | Sunlight exposure | 0.01 day-1 |

| Sandy Loam Soil | Aerobic | 0.005 day-1 |

| Clay Soil with High Organic Matter | Anaerobic | 0.002 day-1 |

Identification and Characterization of Transformation Products and Byproducts from Environmental Processes

The identification of transformation products is crucial for a comprehensive environmental risk assessment, as these products can sometimes be more persistent or toxic than the parent compound.

Based on the potential degradation pathways discussed, several transformation products of 3-(3-Bromophenyl)-2-methyl-1-propene can be anticipated:

From Photodegradation: 3-Phenyl-2-methyl-1-propene (from debromination), and various oxidized products of the side chain such as (3-bromophenyl)-2-methylpropan-1-ol and (3-bromophenyl)ethanone.

From Microbial Degradation: Brominated and non-brominated catechols, phenylacetic acid derivatives, and potentially ring-cleavage products.

From Chemical Degradation: In AOPs, hydroxylated and oxidized derivatives would be expected.

The characterization of these products typically involves advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Studies on the phototransformation of plastics containing brominated flame retardants have identified a range of brominated and oxidized photoproducts. acs.org

The table below lists hypothetical transformation products and the analytical methods that could be used for their identification.

Table 4: Hypothetical Transformation Products of 3-(3-Bromophenyl)-2-methyl-1-propene and Analytical Methods for Identification

| Transformation Product | Potential Formation Pathway | Analytical Method |

| 3-Phenyl-2-methyl-1-propene | Photolytic debromination | GC-MS |

| 3-(3-Bromophenyl)-2-methyl-1,2-epoxypropane | Microbial oxidation | LC-MS/MS |